molecular formula C18H27NO3 B12780794 W67Ydn587R CAS No. 1214267-68-1

W67Ydn587R

Cat. No.: B12780794
CAS No.: 1214267-68-1
M. Wt: 305.4 g/mol
InChI Key: NNGHNWCGIHBKHE-BMFZPTHFSA-N
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Description

W67Ydn587R, also known as (+)-9-O-desmethyl-β-dihydrotetrabenazine, is a compound with the molecular formula C18H27NO3. This compound is a derivative of tetrabenazine, which is used in the treatment of hyperkinetic movement disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of W67Ydn587R involves multiple steps, starting from commercially available precursors. The key steps include:

    Hydrogenation: The initial step involves the hydrogenation of a precursor compound to form a dihydro derivative.

    Demethylation: The next step is the selective demethylation of the dihydro derivative to yield this compound.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

W67Ydn587R undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced forms of the compound .

Scientific Research Applications

W67Ydn587R has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studying the reactivity and stability of tetrabenazine derivatives.

    Biology: The compound is used in research related to neurotransmitter regulation and movement disorders.

    Medicine: this compound is being investigated for its potential therapeutic effects in treating hyperkinetic movement disorders.

Mechanism of Action

The mechanism of action of W67Ydn587R involves its interaction with vesicular monoamine transporters (VMAT). By inhibiting VMAT, the compound reduces the uptake of monoamines into synaptic vesicles, thereby decreasing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This action helps in managing hyperkinetic movement disorders by reducing excessive neurotransmitter activity .

Comparison with Similar Compounds

Similar Compounds

    Tetrabenazine: The parent compound of W67Ydn587R, used in the treatment of movement disorders.

    Reserpine: Another VMAT inhibitor with similar pharmacological effects.

    Valbenazine: A derivative of tetrabenazine with improved pharmacokinetic properties.

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its selectivity and potency as a VMAT inhibitor. Compared to tetrabenazine, this compound has a higher affinity for VMAT and a longer duration of action, making it a promising candidate for further research and development .

Properties

CAS No.

1214267-68-1

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

(2S,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol

InChI

InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16+/m1/s1

InChI Key

NNGHNWCGIHBKHE-BMFZPTHFSA-N

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)O

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O

Origin of Product

United States

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